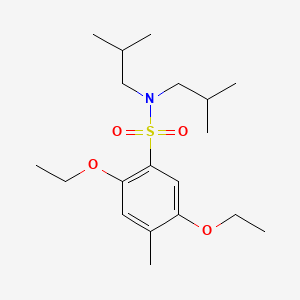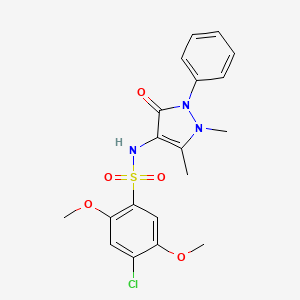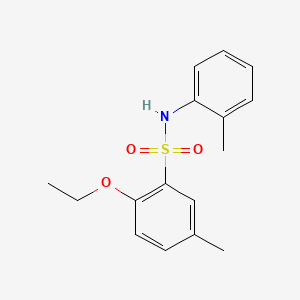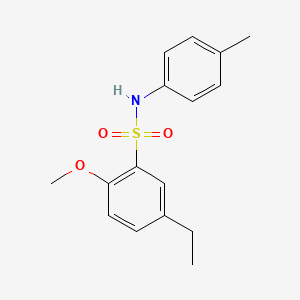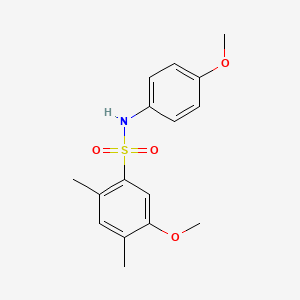
2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide, also known as MEMS, is a compound that belongs to the class of sulfonamide drugs. It has been widely studied for its potential applications in scientific research, particularly in the area of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. It has been shown to exhibit a high degree of selectivity towards certain enzymes, making it a promising lead compound for the development of new drugs.
Biochemical and Physiological Effects:
2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to exhibit a range of biochemical and physiological effects, including inhibitory activity against carbonic anhydrase, as well as antioxidant and anti-inflammatory properties. It has also been shown to exhibit cytotoxic activity against several cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is its high degree of selectivity towards certain enzymes, which makes it a promising lead compound for the development of new drugs. However, one of the limitations of 2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for the study of 2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide, including the development of new drugs based on its inhibitory activity against enzymes such as carbonic anhydrase. Additionally, further research is needed to explore its potential applications as a fluorescence probe for the detection of metal ions in biological systems. Finally, the development of new methods for the synthesis of 2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide with improved solubility and other properties could also be an area of future research.
Méthodes De Synthèse
The synthesis of 2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 2-methylphenylamine in the presence of a base such as triethylamine. This reaction results in the formation of 2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide as a white solid with a high yield.
Applications De Recherche Scientifique
2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has also been studied for its potential use as a fluorescence probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-5-22-16-12-18(17(23-6-2)11-14(16)4)24(20,21)19-15-10-8-7-9-13(15)3/h7-12,19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNODICITALTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-4-methyl-N-(2-methylphenyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

